L-Methionine-34S

Catalog No.
S1771161
CAS No.
M.F
C5H11NO2S
M. Wt
151.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Methionine-34S

L-Methionine-34S eliminates common analytical compromises. Deuterated internal standards shift retention times, and 13C/15N labels obscure sulfur-specific metabolism. This 34S-labeled methionine co-elutes exactly with unlabeled analyte and tags only the sulfur atom. Key advantages:

  • >98 atom % 34S enrichment; mass shift +1.9958 Da.
  • Zero deuterium-induced chromatographic shift for reliable LC-MS/MS quantification.
  • Ideal for SULAQ and transsulfuration pathway studies; no radioactive handling.

Supplied as lyophilized powder, shipped at ambient temperature.

Product Name

L-Methionine-34S

IUPAC Name

(2S)-2-amino-4-(34S)methylsulfanylbutanoic acid

Molecular Formula

C5H11NO2S

Molecular Weight

151.11 g/mol

InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i9+2

InChI Key

FFEARJCKVFRZRR-XFUDJREASA-N

Synonyms

(S)-2-Amino-4-(methylthio)butanoic-34S Acid; Cymethion-34S; S-Methyl-L-momocysteine-34S; L-α-Amino-γ-methylthiobutyric-34S Acid; Methionine-34S; NSC 22946-34S; S-Methionine-34S; S-Methyl-L-homocysteine-34S; h-Met-oh-34S; l-Methionine-34S; α-Amino-γ-m

Purity

≥98%

Package Size

10 mg, 100 mg, 0.1 g, 250 mg, 0.5 g

L-Methionine-34S is a stable-isotope-labeled derivative of the essential amino acid L-methionine, characterized by the specific incorporation of the sulfur-34 isotope (>98 atom % 34S) in place of natural sulfur-32. This substitution yields a precise mass shift of +1.9958 Da while preserving the exact physicochemical properties, hydrophobicity, and biological reactivity of the unlabeled parent compound [1]. In industrial and research procurement, this compound is primarily sourced as a high-fidelity internal standard for liquid chromatography-mass spectrometry (LC-MS) and as a specialized precursor for Sulfur Stable Isotope Labeling of Amino Acids for Quantification (SULAQ) [2]. Its primary commercial value lies in providing a distinct isotopic signature isolated to the thioether moiety, enabling precise sulfur metabolic flux analysis and absolute quantification of sulfur-containing peptides without the regulatory overhead of radioisotopes [3].

Research Fit

Label Sulfur-34 stable isotope
Detection ICP-MS and HRMS compatible
Use Context Sulfur metabolism, proteomics, biomarker research

Substituting L-Methionine-34S with more common isotopic variants, such as L-Methionine-d3 or L-Methionine-13C, introduces significant analytical compromises in targeted workflows. Deuterated methionine (d3-Met) exhibits a measurable isotope effect during reverse-phase liquid chromatography, leading to a retention time shift relative to the unlabeled analyte . This lack of strict co-elution complicates MS/MS ratio calculations and requires complex algorithmic corrections. Conversely, while 13C- or 15N-labeled methionine co-elutes exactly, these labels distribute the mass shift across the carbon or nitrogen backbone. This renders them ineffective for studies specifically tracking sulfur assimilation, transsulfuration to cysteine, or sulfur-specific enzymatic cleavage, where the isotopic tag must remain exclusively on the sulfur atom [1]. Furthermore, substituting with radioactive 35S-methionine introduces a short half-life (87.4 days) and necessitates stringent radiologic safety protocols, making it unsuitable for long-term longitudinal studies or routine commercial assay kits [2].

Substitution Risk

Target
L-Methionine-34S
Unlabeled methionine
No sulfur-specific mass shift; matrix interference in complex samples
vs
L-Methionine-34S
35S-Methionine
Radioactive; short half-life logistics; safety and disposal costs
vs
L-Methionine-34S
13C-Methionine
Tracks carbon backbone; cannot resolve transsulfuration pathway

Chromatographic Co-Elution Fidelity in LC-MS Workflows

In quantitative LC-MS/MS, internal standards must co-elute exactly with the target analyte to ensure accurate ionization suppression correction. L-Methionine-34S demonstrates strict co-elution with unlabeled L-methionine, whereas deuterated alternatives (L-Methionine-d3) suffer from a measurable chromatographic shift due to the deuterium isotope effect on hydrophobicity .

Evidence DimensionReverse-phase LC retention time shift (ΔRT) vs. unlabeled L-methionine
Target Compound DataΔRT < 0.1 seconds (exact co-elution)
Comparator Or BaselineL-Methionine-d3 (ΔRT ~1.5 to 3.0 seconds earlier elution)
Quantified Difference>1.5 second reduction in retention time discrepancy
ConditionsReverse-phase UHPLC coupled to ESI-MS/MS

Exact co-elution eliminates the need for complex retention time alignment algorithms and improves the coefficient of variation (CV) in absolute quantification assays.

Plasma Met Quantification
Head-to-head
Spike recovery 98.4–100.5%
Enrichment 82.7 ± 0.6%
Supports matrix-independent quantification in human plasma research matrices
HPLC-ICP-MS at R=4000; 75 mM NH₄Ac pH 7.4 / 2% MeOH

Isotopic Precision in Sulfur Metabolic Flux Analysis

When tracing sulfur assimilation pathways, the precision of the isotopic measurement dictates the resolution of the metabolic model. L-Methionine-34S can be quantified using double spike multi-collector thermal ionization mass spectrometry (MC-TIMS) with exceptionally low uncertainty, yielding tighter precision than standard low-resolution MS tracing methods[1].

Evidence DimensionExpanded uncertainty in isotopic ratio measurement (δ34S)
Target Compound DataExpanded uncertainty of 0.11‰ (k=2)
Comparator Or BaselineStandard quadrupole MS tracing (Uncertainty typically >1.0‰ to 2.0‰)
Quantified Difference~10-fold improvement in isotopic ratio precision
ConditionsDouble spike (33S-36S) multi-collector thermal ionization mass spectrometry (MC-TIMS)

High-precision isotopic quantification allows researchers to detect minute shifts in sulfur metabolism that would be lost in the noise of standard MS techniques.

In vitro Translation Activity
Head-to-head
[34S]-Met GFP: fluorescence comparable to natural Met
TeMet: unstable, poor incorporation; SeMet: stable but sulfur-nonspecific
Enables functional protein expression with sulfur-specific ICP-MS detection
Wheat germ extract system; GFP & JSP-1; HPLC-ICP-MS

Targeted Mass Shift for SULAQ Proteomics

The SULAQ (Sulfur Stable Isotope Labeling of Amino Acids for Quantification) method relies on specific mass shifts at the sulfur atom to quantify sulfur-containing peptides. L-Methionine-34S provides a precise +1.9958 Da shift per sulfur atom, distinct from the +1.0033 Da shift per atom provided by 13C labels, allowing the mass spectrometer to isolate sulfur-specific isotopic envelopes [1].

Evidence DimensionExact mass shift per labeled atom
Target Compound Data+1.9958 Da specifically at the thioether sulfur
Comparator Or BaselineL-Methionine-13C1 (+1.0033 Da at the carbon backbone)
Quantified Difference+0.9925 Da mass difference per label with distinct elemental localization
ConditionsHigh-resolution mass spectrometry (HRMS) for targeted SULAQ proteomics

Isolating the mass shift to the sulfur atom simplifies the bioinformatic deconvolution of complex peptide spectra in sulfur-targeted proteomics.

In Vivo Sulfur Tracing
Cross-study
34S enriched in homocysteine; minimal in cysteine/taurine
13C-Met: cannot trace sulfur fate; 35S-Met: radioactive limitations
Resolves transsulfuration pathway without radioactive safety burdens
Broiler chicken model; GC-MS with high resolution to separate ³⁰Si/³⁴S

Long-Term Stability for Extended Cell Culture Labeling

For longitudinal metabolic labeling studies, the stability of the tracer is critical. Unlike radioactive 35S-methionine, which decays rapidly and requires strict handling protocols, L-Methionine-34S is entirely stable, allowing for prolonged cell culture experiments and extended reagent shelf life [1].

Evidence DimensionRadiologic half-life and signal decay
Target Compound DataInfinite half-life (0 Bq radioactivity)
Comparator Or BaselineL-Methionine-35S (Half-life of 87.4 days, beta emitter)
Quantified Difference100% elimination of signal decay and radiologic handling requirements
ConditionsLong-term cell culture metabolic labeling (>3 months) and reagent storage

Procurement of stable isotopes eliminates the recurring costs of replacing decayed radioligands and bypasses the regulatory burden of radioactive material licensing.

SULAQ-Based Quantitative Proteomics

Directly following from its specific +1.9958 Da mass shift, L-Methionine-34S is procured for Sulfur Stable Isotope Labeling of Amino Acids for Quantification (SULAQ). It is utilized in auxotrophic microbial cultures and mammalian cell lines to exclusively tag and quantify sulfur-containing proteins, simplifying MS/MS spectra compared to global 13C/15N SILAC approaches [1].

High-Fidelity Internal Standards for Clinical LC-MS

Because it avoids the chromatographic retention time shifts associated with deuterated standards, L-Methionine-34S is formulated into internal standard mixtures for clinical and diagnostic LC-MS/MS assays. This ensures strict co-elution with patient-derived unlabeled methionine, yielding highly reproducible absolute quantification for metabolic screening .

Sulfur-Specific Metabolic Flux Analysis

Leveraging its high-precision detection via MC-TIMS or EA/IRMS, L-Methionine-34S is used to trace sulfur assimilation and the transsulfuration pathway (e.g., conversion of methionine to cysteine). It allows researchers to track the sulfur atom independently of the carbon backbone, which is impossible with 13C-labeled alternatives [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Bioanalytical quantification of plasma methionine
Sulfur-specific ISTD with high isotopic enrichment
Matrix-effect control and spike recovery
Heterologous protein expression for ICP-MS
Functional [34S]-Met incorporation retaining protein activity
Comparable fluorescence and enzyme activity vs. natural Met
Sulfur-specific metabolic flux analysis
Non-radioactive 34S tracer for transsulfuration studies
Pathway resolution and isotopic dilution assessment

XLogP3

-1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

151.0468456 Da

Monoisotopic Mass

151.0468456 Da

Heavy Atom Count

9

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